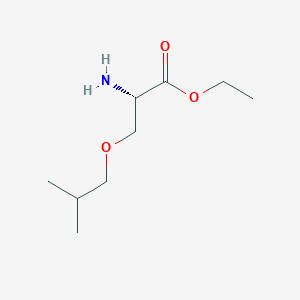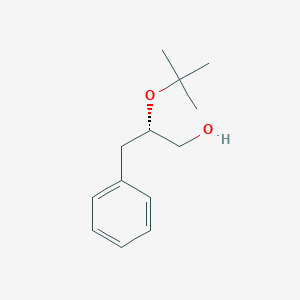![molecular formula C8H13NO2 B15305768 6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)
6-Azaspiro[3.4]octane-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[34]octane-5-carboxylic acid is a heterocyclic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octane-5-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the cyclopentane ring, which can be done using different reagents and conditions . Another method involves the annulation of the four-membered ring . These methods typically require specific catalysts and reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable and reliable synthetic procedures. These methods are designed to produce the compound in large quantities while maintaining consistency in quality and purity .
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octane-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and bases . The reaction conditions, such as temperature and solvent, play a crucial role in determining the reaction’s outcome and the yield of the desired product.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the compound’s structure.
Scientific Research Applications
6-Azaspiro[3.4]octane-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride
- 6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride
- 2-Amino-6-aza-spiro[3.4]octane-6-carboxylic acid tert-butyl ester
- 6-azaspiro[2.5]octane-1-carboxylic acid
Uniqueness
6-Azaspiro[3.4]octane-5-carboxylic acid stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
6-azaspiro[3.4]octane-5-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)6-8(2-1-3-8)4-5-9-6/h6,9H,1-5H2,(H,10,11) |
InChI Key |
PWHPPJBQIQMRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCNC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B15305694.png)
![Ethyl 6-azaspiro[3.4]octane-5-carboxylate](/img/structure/B15305695.png)


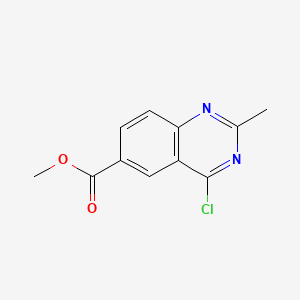
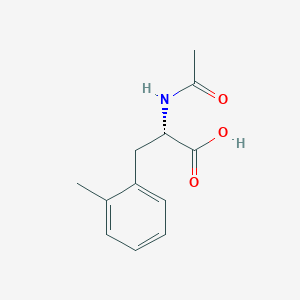


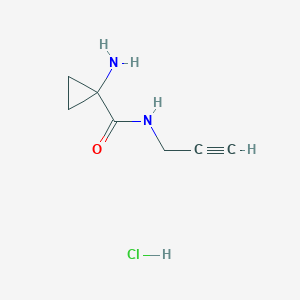
![N-{[4-(1-aminoethyl)phenyl]methyl}-1,2,3,4-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B15305730.png)
![tert-butyl N-[(3,3-difluoro-1-formylcyclobutyl)methyl]carbamate](/img/structure/B15305745.png)
